4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide
Description
4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide: is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxy group, a thiophene ring, and an azepane ring, making it a subject of study for its chemical properties and reactivity.
Properties
IUPAC Name |
4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-4-15(13-10-12(2)21-11-13)17-16(19)18-8-5-6-14(20-3)7-9-18/h10-11,14-15H,4-9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVPZIQGPFUHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=C1)C)NC(=O)N2CCCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the core azepane ring. This can be achieved through cyclization reactions of appropriate precursors. The thiophene ring is introduced through a substitution reaction, and the methoxy group is added via an O-alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The azepane ring can be reduced to form a piperidine derivative.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: : Formation of 4-hydroxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide.
Reduction: : Formation of 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]piperidine-1-carboxamide.
Substitution: : Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interaction with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug development, particularly in targeting specific molecular pathways.
Industry: : Its unique properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide: can be compared to other compounds with similar structures, such as:
4-methoxy-N-[1-(thiophen-3-yl)propyl]azepane-1-carboxamide
4-methoxy-N-[1-(5-methylthiophen-2-yl)propyl]azepane-1-carboxamide
4-methoxy-N-[1-(5-methylthiophen-3-yl)ethyl]azepane-1-carboxamide
These compounds differ in the position and substitution pattern of the thiophene ring, which can lead to variations in their chemical properties and biological activities. The uniqueness of This compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
